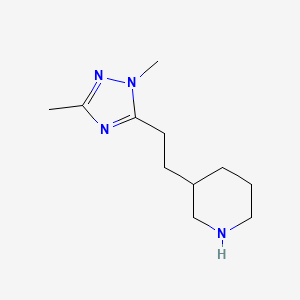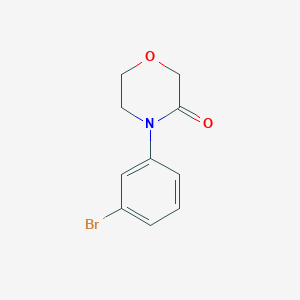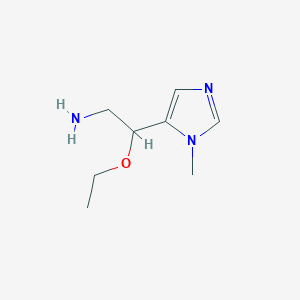
1-(2-Butoxyethyl)-1h-1,2,4-triazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Butoxyethyl)-1h-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a butoxyethyl group attached to the triazole ring. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Métodos De Preparación
The synthesis of 1-(2-Butoxyethyl)-1h-1,2,4-triazol-3-amine typically involves the reaction of 1,2,4-triazole with 2-butoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction. After the reaction, the product is purified using standard techniques such as recrystallization or column chromatography.
In industrial settings, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to produce large quantities of the compound with high purity and yield.
Análisis De Reacciones Químicas
1-(2-Butoxyethyl)-1h-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the butoxyethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the triazole ring, leading to the formation of partially or fully reduced triazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxyethyl group is replaced by other nucleophiles. Common reagents for these reactions include alkyl halides, amines, and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution reactions can produce a variety of substituted triazole derivatives.
Aplicaciones Científicas De Investigación
1-(2-Butoxyethyl)-1h-1,2,4-triazol-3-amine has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Triazole derivatives are known to inhibit certain enzymes, making them useful in drug discovery and development.
Medicine: The compound is explored for its potential therapeutic properties. Triazole derivatives have shown promise in treating various diseases, including fungal infections and cancer.
Industry: In industrial applications, the compound is used as an intermediate in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Butoxyethyl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In biological systems, the compound may inhibit enzymes by binding to their active sites. This inhibition can disrupt the normal function of the enzyme, leading to various biological effects. The exact molecular pathways involved depend on the specific enzyme and the context in which the compound is used.
Comparación Con Compuestos Similares
1-(2-Butoxyethyl)-1h-1,2,4-triazol-3-amine can be compared with other triazole derivatives, such as:
1-(2-Methoxyethyl)-1h-1,2,4-triazol-3-amine: This compound has a methoxyethyl group instead of a butoxyethyl group. The difference in the alkyl chain length can affect the compound’s reactivity and solubility.
1-(2-Ethoxyethyl)-1h-1,2,4-triazol-3-amine: Similar to the methoxyethyl derivative, this compound has an ethoxyethyl group. The presence of different alkyl groups can influence the compound’s chemical properties and applications.
1-(2-Propoxyethyl)-1h-1,2,4-triazol-3-amine: This compound has a propoxyethyl group, which can lead to variations in its reactivity and biological activity compared to the butoxyethyl derivative.
The uniqueness of this compound lies in its specific alkyl group, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H16N4O |
|---|---|
Peso molecular |
184.24 g/mol |
Nombre IUPAC |
1-(2-butoxyethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H16N4O/c1-2-3-5-13-6-4-12-7-10-8(9)11-12/h7H,2-6H2,1H3,(H2,9,11) |
Clave InChI |
HYIZMTBKENGQFP-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCN1C=NC(=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


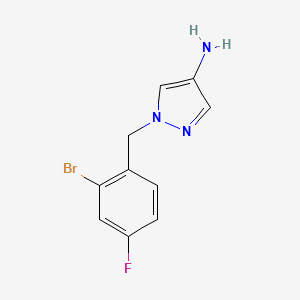
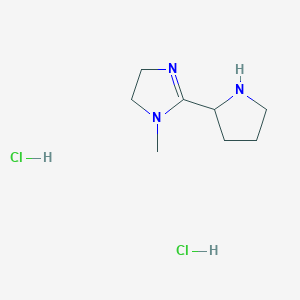

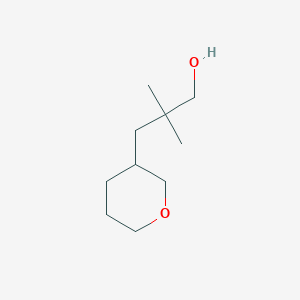
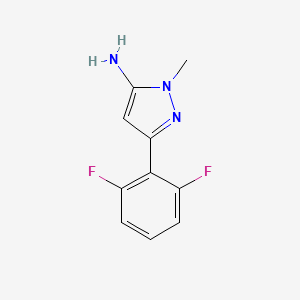
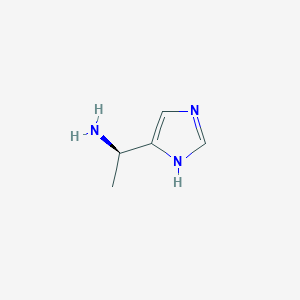
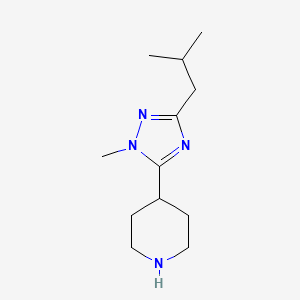
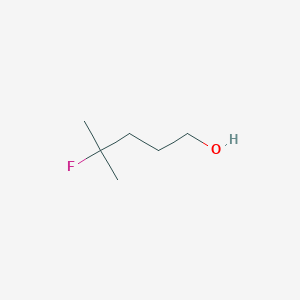
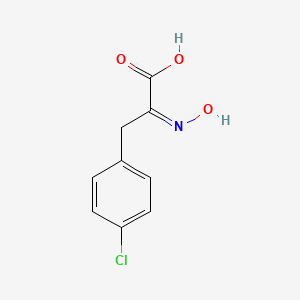
![7-(Trifluoromethyl)-1-azaspiro[3.5]nonan-2-one](/img/structure/B13624245.png)

